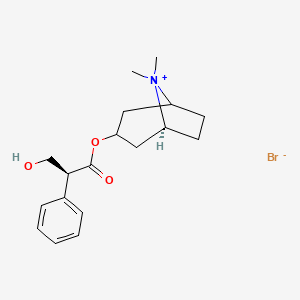

T6P unnatural precursors 1-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

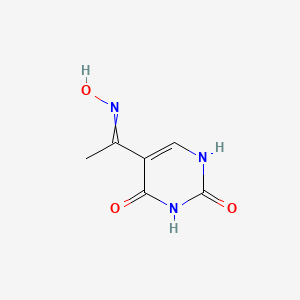

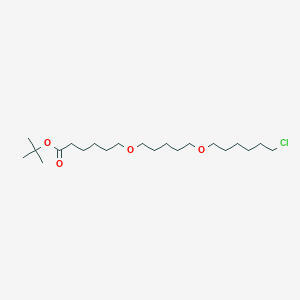

T6P unnatural precursors (1-4) are synthetic compounds designed to mimic the natural precursor of Trehalose-6-phosphate (T6P). Trehalose-6-phosphate is a central sugar signal in plants that regulates sucrose use and allocation, underpinning crop growth and development . The unnatural precursors are designed to be plant-permeable and can be activated by light to release T6P in planta .

Preparation Methods

The synthesis of T6P unnatural precursors (1-4) involves several steps. The construction of these compounds uses different phosphorus chemistries: phosphoramidite chemistry to create P(III)-intermediates that are then oxidized to corresponding P(V)-phosphotriesters, or direct P(V)-phosphorylation chemistry . Regioselective access to the OH-6 group in trehalose is achieved by exploiting trimethylsilyl as a protecting group . Phosphorylation involves reaction with phosphoramidites followed by tBuOOH, or treatment with POCl3 followed by the addition of the appropriate alcohol . The intermediates are then deprotected under mildly acidic conditions .

Chemical Reactions Analysis

T6P unnatural precursors (1-4) undergo various chemical reactions, including phosphorylation and deprotection . The common reagents used in these reactions include phosphoramidites, tBuOOH, POCl3, and appropriate alcohols . The major products formed from these reactions are the corresponding P(V)-phosphotriesters and deprotected intermediates .

Scientific Research Applications

T6P unnatural precursors (1-4) have significant applications in scientific research, particularly in the field of plant biology. These compounds are used to modulate T6P levels in plants, which can increase grain yield and improve recovery from drought . The technology offers a means to combine increases in yield with crop stress resilience . Given the generality of the T6P pathway in plants, these studies suggest that suitable synthetic exogenous small-molecule signal precursors can be used to directly enhance plant performance and perhaps other organism functions .

Mechanism of Action

The mechanism by which T6P unnatural precursors (1-4) exert their effects involves the release of T6P in planta upon activation by light . T6P regulates sucrose use and allocation in plants, underpinning crop growth and development . The molecular targets and pathways involved include the regulation of carbon allocation and utilization, which significantly affects plant growth and resilience .

Comparison with Similar Compounds

T6P unnatural precursors (1-4) are unique in their ability to be activated by light to release T6P in planta . Similar compounds include other plant-permeable analogues of T6P designed to modulate T6P levels in plants . T6P unnatural precursors (1-4) are distinct in their use of different phosphorus chemistries and regioselective access to the OH-6 group in trehalose .

Properties

Molecular Formula |

C21H32NO18P |

|---|---|

Molecular Weight |

617.4 g/mol |

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H32NO18P/c1-34-10-3-8(9(22(30)31)4-11(10)35-2)6-36-41(32,33)37-7-13-15(25)17(27)19(29)21(39-13)40-20-18(28)16(26)14(24)12(5-23)38-20/h3-4,12-21,23-29H,5-7H2,1-2H3,(H,32,33)/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21-/m1/s1 |

InChI Key |

FSSVXMQSXFXYRJ-LWZURRPWSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid](/img/structure/B10800864.png)

![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)

![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)

![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)

![N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800913.png)